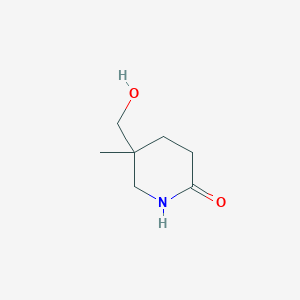

5-(Hydroxymethyl)-5-methylpiperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Hydroxymethyl)-5-methylpiperidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA Methylation and Hydroxymethylation

- 5-Hydroxymethylcytosine (5hmC), derived from 5-methylcytosine (5mC), plays a critical role in DNA methylation, a process vital for genomic regulation and development in mammals (Tahiliani et al., 2009). 5hmC is involved in dynamic DNA demethylation pathways, indicating its significance in epigenetic regulation (Kriaucionis & Heintz, 2009).

Role in Stem Cell Biology

- The presence of 5hmC in embryonic stem cells and its variation during cell differentiation suggests a potential role in stem cell biology (Ficz et al., 2011). This dynamic modification may influence the balance between pluripotency and lineage commitment in stem cells.

Potential in Disease Research

- Alterations in 5hmC levels have been linked to diseases such as cancers. For example, reduced hmC levels in DNA are a characteristic of cancers, highlighting the importance of understanding hmC function in health and disease contexts (Bachman et al., 2014).

Epigenetic Control and Regulation

- The presence and dynamics of 5hmC in the genome, particularly in neurons and stem cells, indicate its significant role in epigenetic control and the regulation of gene expression (Song et al., 2011). The balance between hydroxymethylation and methylation is crucial for proper gene function.

Biochemical Applications

- 5-Hydroxypiperidin-2-one, through its derivatives like 5hmC, has applications in biochemical research, such as sensitive detection techniques for genomic modifications. This has implications for understanding DNA methylation states in various biological contexts (Ma et al., 2016).

Safety and Hazards

The safety data sheet for 5-(Hydroxymethyl)-5-methylpiperidin-2-one indicates that it is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding prolonged or repeated exposure .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that 5-hydroxymethyl derivatives, such as 5-hydroxymethylfurfural (hmf), have been found to exhibit antimuscarinic activity

Mode of Action

For instance, 5-hydroxymethylfurfural (HMF) can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a significant biomass-derived platform chemical . This suggests that 5-(Hydroxymethyl)-5-methylpiperidin-2-one might also undergo similar oxidation reactions, but this needs to be confirmed through further studies.

Biochemical Pathways

For example, 5-hydroxymethylfurfural (HMF) can be converted into 2,5-furandicarboxylic acid (FDCA) through a bi-enzymatic cascade system

Pharmacokinetics

For instance, fesoterodine, a drug used to treat overactive bladder, is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine

Result of Action

For example, 5-hydroxymethylfurfural (HMF) has been found to exhibit antimuscarinic activity , suggesting that this compound might also have similar effects.

Action Environment

For instance, the stability of 5-hydroxymethylfurfural (HMF) can be affected by pH, temperature, and the presence of catalysts

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(Hydroxymethyl)-5-methylpiperidin-2-one are largely unexplored. Its structural similarity to 5-Hydroxymethylfurfural (HMF), a well-known bio-based chemical building block, suggests potential roles in biochemical reactions . HMF is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural similarity to HMF, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its structural similarity to HMF, it may be involved in similar metabolic pathways

Propiedades

IUPAC Name |

5-(hydroxymethyl)-5-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLROKODJZSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2550778.png)

![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)

![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)

![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2550784.png)

![N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B2550785.png)

![N'-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2550790.png)

![1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2550793.png)

![3-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine](/img/structure/B2550796.png)